molecular formula C15H15ClN2 B3226557 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1256803-65-2

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B3226557
CAS No.: 1256803-65-2
M. Wt: 258.74 g/mol
InChI Key: ZJPIURPZEMYVIH-UHFFFAOYSA-N
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Description

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a benzyl group at the 7-position and a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the naphthyridine core can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of dihydro or tetrahydro derivatives.

Scientific Research Applications

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar structure but with a different naphthyridine core.

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine: Contains an additional chlorine atom at the 4-position.

    7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine N-oxide: An oxidized derivative of the parent compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzyl group and a chlorine atom

Properties

IUPAC Name

7-benzyl-2-chloro-6,8-dihydro-5H-1,7-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-7-6-13-8-9-18(11-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPIURPZEMYVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170899
Record name 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256803-65-2
Record name 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256803-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
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7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
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7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
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7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
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7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 6
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

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